molecular formula C10H13ClFNO2 B2747626 3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride CAS No. 2138104-22-8

3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride

Cat. No. B2747626
CAS RN: 2138104-22-8
M. Wt: 233.67
InChI Key: PANIFTZSAHANDC-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride, also known as FABAC, is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. FABAC is a racemic mixture of two enantiomers, and its hydrochloride salt is a white crystalline powder that is soluble in water.

Mechanism of Action

The exact mechanism of action of 3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. This compound also appears to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the expression of genes involved in glucose and lipid metabolism, as well as to reduce oxidative stress and inflammation. This compound has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of 3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride is that it is relatively easy to synthesize in the laboratory. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of this compound is that it is not widely available commercially, which may limit its use in some research applications.

Future Directions

There are several potential future directions for research on 3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride. One area of interest is its potential as a treatment for metabolic disorders such as obesity and diabetes. Another area of interest is its neuroprotective properties, and its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorophenylacetic acid with tert-butyl carbamate to form tert-butyl (2-fluorophenyl)acetamide. This intermediate is then subjected to a reductive amination reaction with 2-bromo-3-phenylpropanal to form this compound. The final product is obtained as a hydrochloride salt through treatment with hydrochloric acid.

Scientific Research Applications

3-Amino-3-(2-fluorophenyl)butanoic acid;hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

3-amino-3-(2-fluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANIFTZSAHANDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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